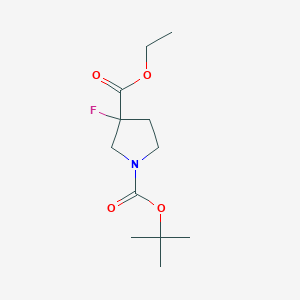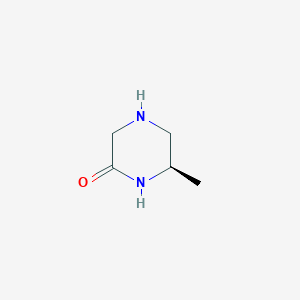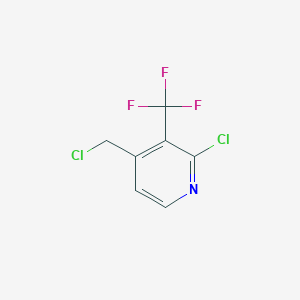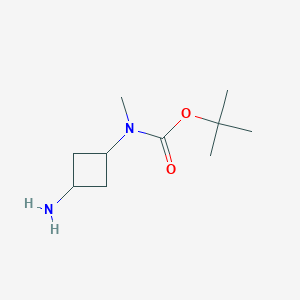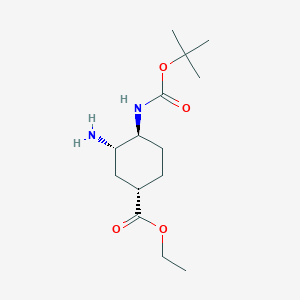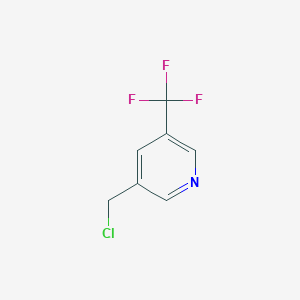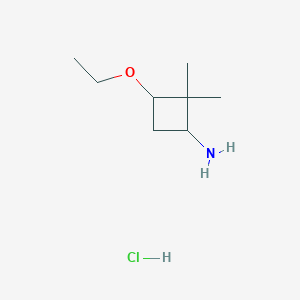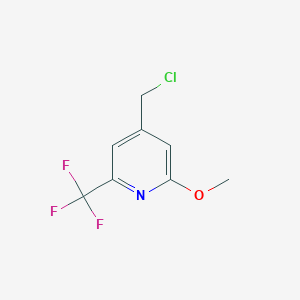![molecular formula C11H15N B1529769 Methyl[(1-phenylcyclopropyl)methyl]amine CAS No. 1198225-51-2](/img/structure/B1529769.png)
Methyl[(1-phenylcyclopropyl)methyl]amine
Übersicht
Beschreibung
Methyl[(1-phenylcyclopropyl)methyl]amine is a chemical compound with the molecular formula C11H15N. It is characterized by a phenyl group attached to a cyclopropyl ring, which is further substituted with a methylamine group. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of 1-phenylcyclopropylmethyl ketone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with cyclopropylmethyl chloride followed by the addition of methylamine and subsequent hydrolysis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding imine or nitrile.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Imine/Nitrile: Oxidation products include imines and nitriles.
Amine/Alcohol: Reduction products include primary amines and alcohols.
Substitution Products: Various alkylated and aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl[(1-phenylcyclopropyl)methyl]amine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Similar compounds are known to interact with various receptors and enzymes in the body .
Mode of Action
It’s known that amines can undergo nucleophilic addition to a carbonyl group to form an imine . This could potentially be a part of the interaction mechanism of Methyl[(1-phenylcyclopropyl)methyl]amine with its targets .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in neurotransmission and cellular metabolism .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds have been shown to influence various cellular processes, including signal transduction, gene expression, and cell proliferation .
Safety and Hazards
Methyl[(1-phenylcyclopropyl)methyl]amine is classified as dangerous according to the GHS05 and GHS07 pictograms . It has hazard statements H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Vergleich Mit ähnlichen Verbindungen
Methyl 1-phenylcyclopropane-1-carboxylate: This compound differs by having a carboxylate group instead of the amine group.
(1-methyl-2-phenylcyclopropyl)methanol: This compound has a hydroxyl group in place of the amine group.
Uniqueness: Methyl[(1-phenylcyclopropyl)methyl]amine is unique due to its combination of a phenyl group and a cyclopropyl ring, which imparts distinct chemical and physical properties compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
N-methyl-1-(1-phenylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-12-9-11(7-8-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSKKGMGXJUTKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
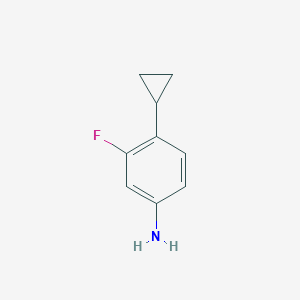
![tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B1529688.png)
![4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol](/img/structure/B1529689.png)
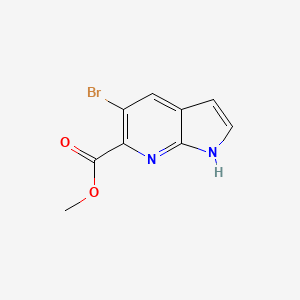
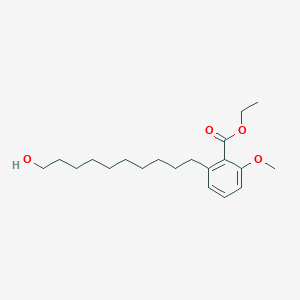
![1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate](/img/structure/B1529695.png)
